6-Chloro-3-methylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFTKULUBKXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 3 Methylimidazo 1,2 a Pyridine and Advanced Imidazo 1,2 a Pyridine Architectures
Conventional Synthetic Approaches to Imidazo[1,2-A]pyridines
Traditional methods for the synthesis of imidazo[1,2-a]pyridines have long relied on dependable condensation and cyclization reactions. These approaches are characterized by their straightforward nature and the use of readily available starting materials.
Condensation Reactions Utilizing 2-Aminopyridines and Carbonyl Compounds
A foundational strategy for assembling the imidazo[1,2-a]pyridine (B132010) core involves the condensation of 2-aminopyridines with various carbonyl compounds. nih.gov This method is a cornerstone of heterocyclic chemistry, providing a direct route to the fused bicyclic system. The reaction typically proceeds by initial nucleophilic attack of the pyridine (B92270) ring nitrogen onto the carbonyl carbon, followed by an intramolecular cyclization and dehydration sequence.
Recent advancements in this area have focused on developing more environmentally benign and efficient protocols. For instance, metal-free approaches have been explored to circumvent the ecological concerns associated with heavy metal catalysts. nih.gov The versatility of this method allows for the incorporation of a wide range of substituents on both the pyridine and carbonyl components, leading to a diverse library of imidazo[1,2-a]pyridine derivatives.
Cyclization Reactions Involving Haloketones
Another well-established and common methodology for the synthesis of imidazo[1,2-a]pyridines is the reaction between 2-aminopyridines and α-haloketones. mdpi.comnih.gov This reaction, often referred to as the Chichibabin reaction, typically involves the initial N-alkylation of the 2-aminopyridine by the α-haloketone, followed by an intramolecular condensation to form the imidazole (B134444) ring. acs.org
This approach is valued for its reliability and the commercial availability of a variety of α-haloketones. However, a notable drawback is the lachrymatory nature of many α-halo carbonyl compounds, which necessitates careful handling. mdpi.com Despite this limitation, the reaction remains a popular choice for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines. Recent modifications have aimed at improving reaction conditions, including the use of milder bases and alternative solvents. acs.org
Advanced and Green Synthetic Strategies
In response to the growing demand for sustainable chemical processes, significant research has been directed towards the development of advanced and green synthetic strategies for imidazo[1,2-a]pyridine synthesis. These methods prioritize atom economy, reduced reaction times, and the use of environmentally friendly catalysts and solvents. rsc.org
Multi-Component Reactions (MCRs) for Imidazo[1,2-A]pyridine Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.com
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction that provides a highly efficient route to 3-aminoimidazo[1,2-a]pyridines. nih.govbeilstein-journals.org This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comnih.gov The GBB reaction has gained widespread recognition as a key methodology for synthesizing this class of compounds and is considered a greener alternative to many traditional methods. mdpi.com
The reaction can be catalyzed by Brønsted or Lewis acids, with scandium triflate being a notable example of the latter. nih.gov Research has also explored catalyst-free conditions, often utilizing green solvents like water or ethanol, sometimes with the aid of microwave irradiation to reduce reaction times. mdpi.commdpi.com The versatility of the GBB reaction allows for a wide range of substituents to be introduced at various positions of the imidazo[1,2-a]pyridine core by simply varying the starting components. mdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine | Aldehyde | Isocyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | NH4Cl, 60 °C | Triphenylamine-imidazo[1,2-a]pyridine | mdpi.com |
| 2-Azidobenzaldehyde | 2-Aminopyridine | tert-Butyl isocyanide | NH4Cl, EtOH, MW, 60 °C | Imidazo[1,2-a]pyridine derivative | mdpi.com |
Another significant multi-component approach involves the coupling of an alkyne, an aldehyde, and a 2-aminopyridine. This three-component reaction provides a direct and efficient pathway to substituted imidazo[1,2-a]pyridines. nih.gov Copper-catalyzed versions of this reaction have been particularly successful, demonstrating high efficiency and generality. nih.gov
The mechanism is thought to proceed through the formation of a propargylamine intermediate from the reaction of the 2-aminopyridine, aldehyde, and alkyne, which then undergoes a copper-catalyzed 5-exo-dig cyclization to furnish the final imidazo[1,2-a]pyridine product. nih.gov This methodology has been successfully applied to the one-pot synthesis of pharmacologically important molecules like alpidem and zolpidem. nih.gov The use of recyclable bimetallic catalysts, such as Cu-Mn spinel oxides in aqueous media, further enhances the green credentials of this synthetic route. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine | Arylaldehyde | Terminal Alkyne | Copper salts | Imidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridine | Benzaldehyde | Phenylacetylene | Cu-Mn spinel oxide, Water, 100°C | 2,3-Disubstituted imidazo[1,2-a]pyridine | researchgate.net |
Isonitrile, Aldehyde, and 2-Aminopyridine Condensation
A prominent multicomponent strategy for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). beilstein-journals.org This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile. bio-conferences.orgacs.org The process is typically facilitated by a Lewis or Brønsted acid catalyst. beilstein-journals.org
For instance, scandium triflate has been effectively employed to catalyze this three-component condensation, providing a streamlined approach to complex molecular structures. bio-conferences.orgbeilstein-journals.org This method is notable for its efficiency in assembling the core scaffold from readily available starting materials. bio-conferences.org In a move towards greener chemistry, heteropolyacids like phosphotungstic acid (HPW) have been utilized as highly effective Brønsted acid catalysts. beilstein-journals.org Employing HPW in ethanol under microwave heating can produce imidazo[1,2-a]pyridines in high yields (up to 99%) with low catalyst loading (2 mol%) in as little as 30 minutes. beilstein-journals.org This approach is particularly advantageous as it is compatible with aliphatic aldehydes, which are often challenging substrates in other catalytic systems. beilstein-journals.org
| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Key Features |
| 2-Aminopyridine | Aldehyde | Isonitrile | Scandium Triflate | Efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org |
| 2-Aminopyridine | Aldehyde | Isonitrile | Phosphotungstic Acid (HPW) | Green, rapid (microwave), high yields, broad scope including aliphatic aldehydes. beilstein-journals.org |
Trimethylsilylcyanide, Aldehyde, and 2-Aminopyridine Protocols
An alternative multicomponent reaction for accessing 3-aminoimidazo[1,2-a]pyridines involves the use of trimethylsilylcyanide (TMSCN) as the cyanide source. bio-conferences.orgresearchgate.net This method, first reported by Schwerkoske and colleagues, combines a 2-aminopyridine, an aldehyde, and TMSCN in a one-pot synthesis. bio-conferences.orgencyclopedia.pub
The reaction is typically performed in methanol under microwave irradiation, which significantly expedites the process. bio-conferences.orgresearchgate.net Scandium triflate is a commonly used catalyst for this transformation. bio-conferences.orgresearchgate.net A key advantage of this protocol is its remarkable versatility and broad substrate scope, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. bio-conferences.orgresearchgate.net This approach avoids the direct use of often volatile and toxic isonitriles, offering a more practical alternative for the synthesis of the 3-amino substituted scaffold. researchgate.net
| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Conditions |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide (TMSCN) | Scandium Triflate | Methanol, Microwave Irradiation. bio-conferences.orgresearchgate.net |
Oxidative Cyclization and Dehydrogenative Coupling Reactions
Oxidative cyclization and dehydrogenative coupling represent a powerful class of reactions for synthesizing imidazo[1,2-a]pyridines, often proceeding with high atom economy. Copper-catalyzed aerobic dehydrogenative cyclization is a frequently employed method. organic-chemistry.orgnih.gov These reactions typically involve the coupling of pyridines or 2-aminopyridines with partners like ketones, oxime esters, or alkynes, using air or another oxidant to facilitate the cyclization. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
One such protocol involves the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org A similar environmentally friendly approach utilizes ketone oxime esters as coupling partners with pyridines, also catalyzed by copper under aerobic conditions. organic-chemistry.orgnih.gov In some variations, air is used as a green and inexpensive oxidant, aligning with the principles of sustainable chemistry. organic-chemistry.org
Beyond copper, other catalytic systems have been developed. A dual-catalyst system using flavin and iodine enables an aerobic oxidative C-N bond formation for the facile synthesis of the imidazo[1,2-a]pyridine core. organic-chemistry.orgacs.org Dehydrogenative coupling has also been used to create expanded polycyclic aromatic systems based on the imidazo[1,2-a]pyridine scaffold. rsc.org
| Reactants | Catalyst System | Oxidant | Key Features |
| 2-Aminopyridines + Acetophenones | CuI | Aerobic | Broad functional group tolerance. organic-chemistry.org |
| Pyridines + Ketone Oxime Esters | Copper | Aerobic | Environmentally friendly, rapid reaction. organic-chemistry.orgnih.gov |
| Aminopyridines + Nitroolefins | CuBr | Air | Green oxidant, good yields. organic-chemistry.org |
| Aminopyridines + Ketones | Flavin + Iodine | Aerobic | Metal-free organocatalytic system. organic-chemistry.orgacs.org |
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions offer an elegant and efficient route to imidazo[1,2-a]pyridines by forming multiple chemical bonds in a single synthetic operation. These sequences minimize purification steps and reduce waste, making them highly desirable in modern organic synthesis.
One notable example is the reaction between 2-aminopyridines and nitroolefins. bio-conferences.orgencyclopedia.pub Santra and colleagues developed a cascade reaction that combines these two components, with ferric chloride (FeCl3) being identified as the superior Lewis acid catalyst for this transformation. bio-conferences.orgresearchgate.net This method is effective for producing 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Another approach involves the reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes, which proceeds through a cascade process involving Michael addition. encyclopedia.pubresearchgate.net
The A³-coupling (aldehyde-alkyne-amine) reaction also serves as the foundation for a domino process. acs.org A copper-catalyzed A³-coupling followed by a 5-exo-dig cycloisomerization affords a variety of imidazo[1,2-a]pyridines in good yields. acs.org Similarly, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes can be catalyzed by a synergistic CuI and NaHSO₄·SiO₂ system. nih.govbeilstein-journals.org Tandem reactions have also been designed to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine scaffold by combining the Groebke–Blackburn–Bienaymé and Ugi reactions. nih.gov
Intramolecular Hydroamination Reactions
Intramolecular hydroamination and related cyclizations provide a direct method for constructing the fused heterocyclic ring system of imidazo[1,2-a]pyridines. These reactions involve the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule.
A key strategy involves the synthesis of N-pyridylenaminones, which are prepared via the conjugate addition of 2-aminopyridines to α,β-ynones. beilstein-journals.org These intermediates then undergo a copper(I)-catalyzed intramolecular oxidative C-H amidation. beilstein-journals.org This protocol is advantageous as it can be performed under open air and is free of external ligands and bases, offering a straightforward route to the desired imidazo[1,2-a]pyridine derivatives. beilstein-journals.org The transformation proceeds via an intramolecular nucleophilic attack of the pyridine nitrogen onto the enaminone system, followed by aromatization to yield the final product.
Electrocatalytic and Mechanochemical Approaches
In the pursuit of more sustainable and energy-efficient synthetic methods, electrocatalytic and mechanochemical approaches have emerged as powerful alternatives to traditional solution-phase chemistry. Both strategies offer mild reaction conditions and often obviate the need for external heating and transition metal catalysts. organic-chemistry.org
Electrochemical synthesis provides a route to functionalized imidazo[1,2-a]pyridines by using electrical current to drive the reaction, avoiding the use of chemical oxidants. organic-chemistry.org
Mechanochemistry utilizes mechanical force, such as grinding in a mortar and pestle or ball milling, to initiate chemical reactions. organic-chemistry.orgscielo.br This technique is highly advantageous as it often proceeds in the absence of a solvent, which significantly reduces chemical waste. scielo.br The synthesis of 2-phenylimidazo[1,2-a]pyridine, for example, can be achieved by simply grinding 2-aminopyridine with 2-bromoacetophenone for a short period, resulting in good yields without the need for a solvent during the reaction step. scielo.br These methods represent a practical and straightforward green alternative for accessing this important class of nitrogen-containing heterocycles. organic-chemistry.org
Catalytic Systems and Reaction Conditions in Imidazo[1,2-A]pyridine Synthesis
The synthesis of the imidazo[1,2-a]pyridine core is characterized by a wide variety of catalytic systems and reaction conditions, reflecting the maturity and versatility of its chemistry. The choice of catalyst and conditions is often dictated by the specific synthetic strategy being employed.
Catalysts:
Copper Salts: Copper(I) and Copper(II) salts such as CuI, CuBr, CuSO₄, and Cu(OTf)₂ are among the most widely used catalysts, particularly in oxidative cyclizations, A³-coupling reactions, and other multicomponent strategies. organic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net
Lewis Acids: Scandium triflate (Sc(OTf)₃) is a highly effective catalyst for multicomponent reactions involving isonitriles or TMSCN. bio-conferences.orgresearchgate.net Other Lewis acids like ferric chloride (FeCl₃) are used in cascade reactions with nitroolefins. bio-conferences.org
Palladium Catalysts: Palladium acetate (Pd(OAc)₂) has been used in ligand-free, three-component reactions under microwave irradiation. organic-chemistry.org
Brønsted Acids: Strong Brønsted acids, including p-Toluenesulfonic acid (TsOH) and phosphotungstic acid (HPW), are effective in catalyzing GBB-3CR and related condensations. beilstein-journals.orgresearchgate.net
Organocatalysts: Metal-free systems, such as a combination of flavin and iodine, have been developed for aerobic oxidative reactions. organic-chemistry.orgacs.org
Reaction Conditions:
Solvents: A broad range of solvents are employed, from polar aprotic solvents like DMF to alcohols like methanol and ethanol, and aromatic hydrocarbons such as toluene. bio-conferences.orgorganic-chemistry.org Green chemistry initiatives have led to the use of water or even solvent-free conditions, the latter being common in mechanochemical synthesis. organic-chemistry.orgscielo.br
Temperature: Reaction temperatures can range from ambient room temperature to reflux conditions. acs.org Elevated temperatures of 80°C or higher are common in many metal-catalyzed processes. organic-chemistry.org
Energy Sources: While conventional heating is common, alternative energy sources are frequently used to enhance reaction rates and yields. Microwave irradiation is particularly effective for multicomponent reactions, bio-conferences.orgresearchgate.net while ultrasound has been used to promote C-H functionalization reactions. organic-chemistry.org
The table below summarizes a selection of catalytic systems and the types of reactions they facilitate.
| Catalyst System | Reaction Type | Typical Conditions |
| CuI / NaHSO₄·SiO₂ | Three-Component (Aldehyde, Alkyne, Aminopyridine) | Toluene, Reflux nih.govbeilstein-journals.org |
| Scandium Triflate | Three-Component (Aldehyde, Aminopyridine, Isonitrile/TMSCN) | Methanol, Microwave bio-conferences.orgresearchgate.net |
| FeCl₃ | Cascade Reaction (Aminopyridine, Nitroolefin) | N/A bio-conferences.org |
| Flavin / Iodine | Aerobic Oxidative C-N Coupling | Aerobic organic-chemistry.orgacs.org |
| Phosphotungstic Acid (HPW) | GBB-3CR | Ethanol, Microwave beilstein-journals.org |
| None (Mechanochemical) | Condensation (Aminopyridine, α-Haloketone) | Solvent-free, Grinding scielo.br |
Transition Metal-Catalyzed Methods (e.g., Copper, Palladium, Silver, Iron)
Transition metal catalysis has proven to be a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and broad substrate scope.
Copper-Catalyzed Reactions: Copper catalysts are widely used in the synthesis of imidazo[1,2-a]pyridines. One common approach involves the one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper(I) iodide (CuI) in combination with a co-catalyst like NaHSO₄·SiO₂. nih.gov This domino reaction proceeds in high to excellent yields. nih.gov Another copper-catalyzed method is the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org A one-pot procedure using air as the oxidant has also been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, with CuBr being the most effective catalyst. organic-chemistry.org Furthermore, a metal-organic framework, Cu(BDC)MOF, has been shown to catalyze the three-component, one-pot reaction of aldehydes, 2-aminopyridines, and nitromethane. nih.govresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are particularly useful for cross-coupling reactions to introduce substituents onto the preformed imidazo[1,2-a]pyridine core. researchgate.net For instance, Pd-catalyzed carbonylation has been employed to introduce carboxamide moieties at the 6- or 8-positions of iodo-substituted imidazo[1,2-a]pyridines. researchgate.net
Iron-Catalyzed Reactions: Iron catalysts offer a cost-effective and environmentally friendly alternative. An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins in good yields. organic-chemistry.org Iron catalysts have also been used for the oxidative diamination of nitroalkenes with 2-aminopyridine to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. organic-chemistry.org
Gold-Catalyzed Reactions: A mild, atom-economical synthesis of imidazo[1,2-a]pyridines has been developed using gold catalysis. This method involves the reaction of 2-aminopyridine N-oxide with alkynes in the presence of a gold catalyst and an acid, producing a range of imidazo[1,2-a]pyridines in good yields. nih.gov
| Catalyst | Reactants | Key Features |
| Copper (CuI) | 2-Aminopyridines, Aldehydes, Terminal Alkynes | High to excellent yields in a one-pot domino reaction. nih.gov |
| Copper (CuBr) | Aminopyridines, Nitroolefins | One-pot procedure using air as the oxidant. organic-chemistry.org |
| Palladium | Iodo-imidazo[1,2-a]pyridines | Used for post-synthesis functionalization via cross-coupling. researchgate.netresearchgate.net |
| Iron | Aminopyridines, 2-Methyl-nitroolefins | Simple, inexpensive, and tolerates various functional groups. organic-chemistry.org |
| Gold | 2-Aminopyridine N-oxides, Alkynes | Mild, atom-economical redox process. nih.gov |
Metal-Free and Organocatalytic Approaches
In the pursuit of greener and more sustainable synthetic methods, metal-free and organocatalytic approaches have gained significant attention. These methods often avoid the use of toxic and expensive heavy metals.
One prominent metal-free approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aldehyde, a 2-aminopyridine, and an isocyanide. scispace.comacs.org This reaction can be catalyzed by various acids, including p-toluenesulfonic acid (pTSA) or sulfuric acid, and can even be performed under solvent-free conditions. acs.org Iodine has also been employed as an efficient catalyst for the GBB reaction, allowing for the synthesis of imidazo[1,2-a]pyridines and related structures at room temperature. nih.gov
Furthermore, catalyst-free syntheses have been developed. For instance, the condensation of 2-aminopyridines with α-haloketones can proceed without a catalyst under solvent-free conditions, offering a simple and efficient route to imidazo[1,2-a]pyridines. scielo.brnih.gov Another catalyst-free method involves the reaction of vinyl azides with 2-aminopyridines, which provides highly pure products through simple evaporation of the solvent. organic-chemistry.org
Photocatalysis and Visible Light-Induced Transformations
Photocatalysis has emerged as a powerful tool for C-H functionalization, enabling the direct introduction of various substituents onto the imidazo[1,2-a]pyridine core under mild conditions.
Visible light-induced reactions have been successfully applied for the C3-functionalization of imidazo[1,2-a]pyridines. For example, the C3-cyanomethylation of imidazo[1,2-a]pyridines with bromoacetonitrile can be achieved using fac-Ir(ppy)₃ as a photocatalyst. mdpi.com This method has been utilized in the synthesis of Zolpidem and Alpidem. mdpi.com
Aerobic oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline has been reported using rose bengal as a photocatalyst under visible light. mdpi.com Additionally, the direct aminomethylation of imidazo[1,2-a]pyridines with N-aryl glycines has been accomplished using CsPbBr₃ as a photocatalyst under white LED irradiation. mdpi.com
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave irradiation and ultrasound have been utilized to accelerate reaction rates, improve yields, and promote cleaner reactions in the synthesis of imidazo[1,2-a]pyridines.
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been successfully employed for various reactions, including the three-component domino reaction of aldehydes, enaminones, and malononitrile to form fused heterocyclic compounds. nih.gov The GBB reaction has also been efficiently carried out under microwave irradiation, significantly reducing reaction times. mdpi.commdpi.com For example, the reaction of phenacyl bromide and 2-aminopyridine catalyzed by an ionic liquid under solvent-free microwave conditions provides imidazo[1,2-a]pyridines in good yields. Microwave heating has also been applied to the synthesis of 3-aminoimidazo[1,2-a]pyridine libraries through multicomponent reactions followed by cross-coupling reactions. nih.gov
Ultrasound-Promoted Synthesis: Ultrasound irradiation offers an alternative energy source for promoting chemical reactions. An ultrasound-assisted, eco-friendly method for the synthesis of imidazo[1,2-a]pyridines involves the C–H functionalization of aryl methyl ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.orgx-mol.net This method is metal-free, base-free, and provides excellent yields in very short reaction times. organic-chemistry.org Another ultrasound-mediated approach involves the reaction of 2-aminopyridine with 2-bromoacetophenone derivatives in PEG-400, a non-toxic solvent. scispace.com Ultrasound has also been shown to significantly improve the efficiency of the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. nih.gov
| Energy Source | Reaction Type | Key Advantages |
| Microwave | Three-component domino reactions, GBB reaction | Reduced reaction times, high efficiency, operational simplicity. nih.govmdpi.com |
| Ultrasound | C-H functionalization, Condensation reactions | Rapid, metal-free, eco-friendly, excellent yields. organic-chemistry.orgx-mol.netscispace.com |
Solvent-Free and Aqueous Reaction Media Strategies
The use of solvent-free conditions or environmentally benign solvents like water aligns with the principles of green chemistry.
Solvent-Free Synthesis: Several methods for synthesizing imidazo[1,2-a]pyridines have been developed under solvent-free conditions. These include the condensation of 2-aminopyridines with α-haloketones and three-component reactions catalyzed by Et₃N. scielo.brrsc.org The GBB reaction can also be performed without a solvent. scispace.com These methods offer advantages such as reduced waste, easier purification, and often shorter reaction times. rsc.org
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. A rapid and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions through the NaOH-promoted cycloisomerization of N-propargylpyridiniums. rsc.orgrsc.org Microwave irradiation has also been used to promote the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and phenacylbromide derivatives in an aqueous medium. iosrjournals.org Furthermore, an ultrasound-assisted synthesis using a KI/TBHP catalytic system proceeds efficiently in water. organic-chemistry.org
Regioselectivity and Stereocontrol in Imidazo[1,2-A]pyridine Synthesis
Controlling the regioselectivity and stereochemistry is crucial for the synthesis of specific imidazo[1,2-a]pyridine derivatives with desired biological activities.
Regioselectivity: The regioselectivity of the synthesis often depends on the reaction mechanism and the nature of the starting materials. For instance, in the condensation of 2-aminopyridines with α-haloketones, the initial alkylation typically occurs at the more nucleophilic endocyclic nitrogen atom of the pyridine ring, followed by intramolecular condensation. nih.gov The GBB reaction also generally proceeds with high regioselectivity. rsc.org In the functionalization of the pre-formed imidazo[1,2-a]pyridine ring, the C3 position is often the most reactive site for electrophilic substitution and C-H functionalization. mdpi.comnih.gov
Stereocontrol: The development of asymmetric methods for the synthesis of chiral imidazo[1,2-a]pyridines is an active area of research. Chiral phosphoric acid catalysts have been used to achieve the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric GBB reaction, yielding products with high enantioselectivities. researchgate.net Gold-catalyzed synthesis is also foreseen to be useful for installing stereogenic centers adjacent to the imidazo[1,2-a]pyridine ring without loss of enantiomeric excess. nih.gov
Scalability and Practicality of Synthetic Routes for Imidazo[1,2-A]pyridine Derivatives
The scalability and practicality of a synthetic route are critical factors for its application in industrial settings, particularly for the production of pharmaceuticals.
Several of the modern synthetic methods for imidazo[1,2-a]pyridines have demonstrated good scalability. For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water has been successfully performed on a 10-gram scale with quantitative yield. rsc.org The ultrasound-assisted synthesis using a KI/TBHP system has also been shown to be scalable, producing gram-scale quantities with comparable yields. organic-chemistry.org
Factors that contribute to the scalability and practicality of a synthetic route include:
Use of readily available and inexpensive starting materials.
Mild reaction conditions (e.g., ambient temperature and pressure).
Short reaction times.
High yields and selectivity.
Simple work-up and purification procedures.
Avoidance of hazardous reagents and solvents.
Use of recyclable catalysts.
Many of the discussed methodologies, such as the metal-free, solvent-free, and aqueous-based syntheses, as well as those utilizing microwave and ultrasound technologies, offer significant advantages in terms of practicality and potential for scale-up.
Elucidation of Reactivity and Reaction Mechanisms of 6 Chloro 3 Methylimidazo 1,2 a Pyridine Derivatives
C-H Functionalization Strategies on the Imidazo[1,2-A]pyridine (B132010) Core
Direct C-H bond functionalization has emerged as a powerful and efficient strategy for modifying the imidazo[1,2-a]pyridine skeleton. dntb.gov.uamdpi.com This approach avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. mdpi.com A variety of methods, including those utilizing transition metal catalysis, metal-free conditions, and photocatalysis, have been developed to introduce new functional groups onto this heterocyclic core. rsc.orgrsc.org These strategies provide a direct pathway to diversify the structure of derivatives like 6-Chloro-3-methylimidazo[1,2-A]pyridine.
The imidazo[1,2-a]pyridine ring system has several carbon positions available for functionalization: C2 and C3 on the imidazole (B134444) moiety, and C5, C6, C7, and C8 on the pyridine (B92270) moiety. rsc.orgexlibrisgroup.com The inherent electronic properties of the scaffold typically direct electrophilic and radical substitutions to the C3 position, which is the most nucleophilic and electron-rich site. nih.govnih.gov However, significant progress has been made in developing methodologies for selective functionalization at other positions. rsc.orgexlibrisgroup.com
For a substrate like this compound, the C3 and C6 positions are already substituted. This directs functionalization efforts towards the remaining C2, C5, C7, and C8 positions. The electronic effect of the chloro group at C6 and the methyl group at C3 will influence the reactivity and regioselectivity of subsequent reactions. For instance, while C3 functionalization is widely explored in unsubstituted imidazo[1,2-a]pyridines, reports on functionalizing other positions, such as C5, are less common but are an active area of research. nih.govmdpi.com
Table 1: Regioselectivity in C-H Functionalization of Imidazo[1,2-a]pyridine Core
| Position | General Reactivity | Common Reactions |
|---|---|---|
| C2 | Accessible, often via directed or metal-catalyzed reactions. | Arylation, Alkenylation |
| C3 | Most nucleophilic and electronically rich position. | Arylation, Alkylation, Sulfonylation, Amination, Formylation |
| C5 | Less reactive than C3; functionalization is challenging but achievable. | Alkylation |
| C6 | Can be functionalized via directed C-H activation or cross-coupling. | Aminocarbonylation |
| C7 | Accessible for functionalization. | Arylation, Alkylation |
| C8 | Can be functionalized via directed C-H activation. | Carboxamidation |
Radical reactions are a cornerstone for the direct functionalization of imidazo[1,2-a]pyridines. rsc.org These processes can be initiated through various means, including transition metal catalysis, metal-free oxidation, and, notably, photocatalysis. rsc.org The general mechanism involves the generation of a radical species which then adds to the electron-rich imidazo[1,2-a]pyridine core. This addition typically occurs at the C3 position to form a stabilized radical intermediate, which is then oxidized to the final functionalized product. nih.gov
In the case of this compound, the C3 position is blocked. Radical addition would therefore be directed to other positions, such as C2 or C5, depending on the reaction conditions and the nature of the incoming radical. The development of these radical pathways expands the toolkit for creating structural diversity from the this compound template.
Achieving site-selectivity at otherwise unreactive positions (like C2, C5, or C8) can be accomplished through directed C-H functionalization. nih.govrsc.org This strategy involves the installation of a directing group on the substrate, which coordinates to a transition metal catalyst (e.g., Rhodium, Palladium). nih.govacs.org This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov
The nitrogen atom (N4) of the pyridine ring in the imidazo[1,2-a]pyridine core can itself act as a coordinating atom, directing functionalization. However, this can sometimes lead to catalyst poisoning or undesired reactivity. nih.gov To overcome this, specific directing groups can be attached to the heterocycle to guide the reaction to a desired position, overriding the inherent reactivity of the ring system. acs.orgnih.gov This approach is particularly valuable for complex substrates where precise control over the modification site is essential.
Oxidative functionalization reactions, particularly oxidative cross-dehydrogenative coupling (CDC), represent an efficient method for forming new bonds at C-H positions. nih.gov These reactions often proceed without pre-functionalization of either coupling partner. For imidazo[1,2-a]pyridines, oxidative CDC reactions have been used to form C-C and C-heteroatom bonds. For example, the aerobic visible-light-promoted oxidative coupling between imidazo[1,2-a]pyridines and tertiary amines has been reported to proceed at the C3 position. nih.govmdpi.com Electrochemical methods have also been employed for the oxidative homocoupling of these heterocycles. researchgate.netresearchgate.net For this compound, such oxidative strategies would need to be adapted to target the available C-H bonds at positions other than C3.
In recent years, visible-light-induced photoredox catalysis has become a prominent strategy for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.comrsc.org This approach offers mild, environmentally friendly, and highly efficient reaction conditions compared to traditional methods that may require harsh reagents or high temperatures. mdpi.com The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with a substrate to generate radical intermediates. These radicals then engage with the imidazo[1,2-a]pyridine core to afford the functionalized product. nih.gov This methodology has been successfully applied to a wide range of transformations, including alkylations, arylations, and sulfonylations. mdpi.comresearchgate.net
The sulfone moiety is a critical pharmacophore in medicinal chemistry. mdpi.com The direct C3-sulfonylation of imidazo[1,2-a]pyridines using visible light has been well-documented. One notable protocol involves a three-component reaction between an imidazo[1,2-a]pyridine, a diaryliodonium salt, and DABCO-bis(sulfur dioxide) using an organic photoredox catalyst at room temperature. mdpi.com Another approach utilizes sodium sulfinates as the sulfonylating agent. researchgate.netrsc.org
The proposed mechanism for photoredox-catalyzed sulfonylation typically involves the generation of a sulfonyl radical from a suitable precursor. nih.gov This sulfonyl radical then adds to the C3 position of the imidazo[1,2-a]pyridine to form a radical intermediate, which is subsequently oxidized to yield the C3-sulfonylated product. nih.gov While these protocols are established for the C3 position, adapting them for other positions on the this compound core would be a valuable extension of this chemistry.
Table 2: Example of Visible Light-Induced C3-Sulfonylation of Imidazo[1,2-a]pyridines
| Entry | Imidazo[1,2-a]pyridine Substrate | Sulfonylating Agent | Photocatalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2-phenylimidazo[1,2-a]pyridine | Sodium benzenesulfinate | Eosin Y | 85 |
| 2 | 2-methylimidazo[1,2-a]pyridine | Sodium p-toluenesulfinate | Ru(bpy)₃Cl₂ | 92 |
| 3 | Imidazo[1,2-a]pyridine | Sodium methanesulfinate | Ir(ppy)₃ | 78 |
| 4 | 7-methyl-2-phenylimidazo[1,2-a]pyridine | Sodium benzenesulfinate | Eosin Y | 88 |
Data is representative of typical yields found in the literature for C3-sulfonylation reactions.
Visible Light-Induced C-H Functionalization
Perfluoroalkylation and Trifluoroethylation Strategies
The introduction of fluorinated alkyl groups into heterocyclic compounds can significantly alter their physicochemical and biological properties. nih.gov Consequently, methods for the perfluoroalkylation and trifluoroethylation of imidazo[1,2-a]pyridines are of considerable interest.
Perfluoroalkylation: Visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines has been achieved using perfluoroalkyl iodides in the presence of a photoredox catalyst. nih.gov This method demonstrates a broad substrate scope, and it is plausible that this compound would be a suitable substrate for this transformation. The proposed mechanism involves the formation of a perfluoroalkyl radical, which then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
Trifluoroethylation: Similar to perfluoroalkylation, visible-light-promoted trifluoroethylation of imidazo[1,2-a]pyridines has been reported. nih.gov These reactions often proceed via a radical pathway. The trifluoroethyl radical, generated from a suitable precursor, adds to the C3 position of the imidazo[1,2-a]pyridine core. The presence of the chloro and methyl substituents on the pyridine ring of this compound is expected to influence the electronic properties of the heterocyclic system, but is unlikely to prevent the reaction.
Table 1: Examples of Perfluoroalkylation and Trifluoroethylation of Imidazo[1,2-a]pyridine Derivatives (General Examples)
| Reaction | Reagents and Conditions | Product Type | Plausible Mechanism | Reference |
|---|---|---|---|---|
| Perfluoroalkylation | Rf-I, photoredox catalyst, visible light | 3-Perfluoroalkyl-imidazo[1,2-a]pyridine | Radical addition | nih.gov |
| Trifluoroethylation | CF3CH2-I, photoredox catalyst, visible light | 3-Trifluoroethyl-imidazo[1,2-a]pyridine | Radical addition | nih.gov |
Formylation and Cyanomethylation Methods
Formylation: The formyl group is a versatile functional group that can be readily converted into other moieties. The direct C3-formylation of imidazo[1,2-a]pyridines has been accomplished using various methods, including those that are copper-catalyzed.
Cyanomethylation: The cyanomethyl group is a valuable precursor for the synthesis of various biologically active molecules, including the non-benzodiazepine hypnotics Zolpidem and Alpidem. organic-chemistry.org Ultrasound-promoted three-component reactions of 2-aminopyridines, α-bromomethyl ketones, and bromoacetonitrile have been shown to be an effective method for the synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines under catalyst- and oxidant-free conditions. organic-chemistry.org Mechanistic investigations suggest a radical-mediated process where a cyanomethyl radical adds to the in-situ generated imidazopyridine intermediate. organic-chemistry.org
Table 2: Formylation and Cyanomethylation of Imidazo[1,2-a]pyridine Derivatives (General Examples)
| Reaction | Reagents and Conditions | Product Type | Plausible Mechanism | Reference |
|---|---|---|---|---|
| Formylation | Various formylating agents, often with metal catalysis | Imidazo[1,2-a]pyridine-3-carbaldehyde | Varies with method | - |
| Cyanomethylation | 2-aminopyridine, α-bromomethyl ketone, bromoacetonitrile, ultrasound | 3-Cyanomethyl-imidazo[1,2-a]pyridine | Radical addition | organic-chemistry.org |
Decarboxylative Aminoalkylation
Decarboxylative couplings represent a powerful strategy for the formation of C-C bonds. Visible-light-promoted decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines has been described as a green and efficient method. nih.gov This reaction proceeds without the need for a photocatalyst and offers high regioselectivity for the C3 position. nih.gov The reaction is tolerant of a wide range of functional groups on both the imidazo[1,2-a]pyridine and the N-aryl glycine, suggesting that this compound would be a viable substrate. nih.gov
Mechanistic Investigations of Key Transformation Reactions
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope. The following sections delve into the mechanistic aspects of the functionalization of imidazo[1,2-a]pyridines, with the caveat that these are general principles that may apply to this compound.
Elucidation of Reaction Intermediates
Many of the C3 functionalization reactions of imidazo[1,2-a]pyridines, particularly those induced by visible light, are proposed to proceed through radical intermediates. nih.gov For instance, in the trifluoromethylation reaction, a trifluoromethyl radical (•CF₃) is generated, which then adds to the C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate. nih.gov This intermediate is then oxidized to a carbocation, which subsequently loses a proton to yield the final product. nih.gov Similarly, in cyanomethylation, a cyanomethyl radical is believed to be the key intermediate that attacks the imidazo[1,2-a]pyridine core. organic-chemistry.org
In the case of decarboxylative aminoalkylation, the reaction is thought to be initiated by the formation of an amino cation radical from the N-aryl glycine, which then undergoes decarboxylation to generate an α-amino radical. nih.gov This radical then adds to the C3 position of the imidazo[1,2-a]pyridine. nih.gov
Transition State Analysis and Energy Profiles
Deuterium Labeling Studies for Mechanistic Insights
Deuterium labeling is a powerful experimental technique used to probe reaction mechanisms. While specific deuterium labeling studies for the formylation or other functionalization reactions of this compound have not been reported, studies on the deuteration of the imidazo[1,2-a]pyridine core itself have been conducted. nih.gov These studies have focused on developing efficient strategies for deuterating these molecules to improve their metabolic stability for pharmaceutical applications. nih.gov For example, H/D exchange of chlorinated pyridines has been achieved with high deuterium incorporation at specific positions. osti.gov Such methodologies could, in principle, be adapted to synthesize deuterated this compound, which could then be used in mechanistic studies of the aforementioned functionalization reactions to trace the fate of specific hydrogen atoms.
Cross-Coupling Reactions of Substituted Imidazo[1,2-A]pyridines
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available precursors. For substituted imidazo[1,2-a]pyridines, these reactions provide a powerful strategy for diversification, allowing for the introduction of a wide range of functional groups.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a prominent method for the formation of biaryl and vinyl-aryl structures. In the context of this compound, the chlorine atom at the 6-position serves as a handle for such transformations.
While specific studies detailing the Suzuki cross-coupling of this compound are not extensively documented in the reviewed literature, the reactivity of analogous 6-halogenated imidazo[1,2-a]pyridines provides valuable insights. Research on related systems demonstrates that the Suzuki coupling is a viable method for the arylation of the imidazo[1,2-a]pyridine core at the 6-position. The success of these reactions is often dependent on the choice of catalyst, base, and solvent.
For instance, studies on the coupling of 6-bromo-2-substituted-imidazo[1,2-a]pyridines have shown that palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are effective. The choice of base, typically a carbonate or phosphate, and the solvent system, often a mixture of an organic solvent and water, are crucial for achieving high yields. It is generally observed that arylboronic acids bearing either electron-donating or electron-withdrawing groups can participate in the coupling, highlighting the broad scope of the reaction. A microwave-assisted, one-pot, three-step cyclization/Suzuki/heteroarylation process has also been developed for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives, showcasing the utility of this reaction in complex syntheses nih.gov.
Based on these precedents, a proposed Suzuki cross-coupling of this compound with various arylboronic acids is outlined in the following table. The conditions and potential outcomes are extrapolated from studies on similar substrates.
Table 1: Proposed Suzuki Cross-Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Methyl-6-phenylimidazo[1,2-a]pyridine |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 6-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine |
Note: This table is illustrative and based on general knowledge of Suzuki couplings on related heterocyclic systems. Actual yields and optimal conditions would require experimental validation.
Electrophilic and Nucleophilic Reactivity of Imidazo[1,2-A]pyridine Rings
The inherent electronic nature of the imidazo[1,2-a]pyridine ring system dictates its susceptibility to electrophilic and nucleophilic attack. The imidazole moiety is electron-rich and thus more prone to electrophilic substitution, while the pyridine ring is electron-deficient and generally more susceptible to nucleophilic attack.
Electrophilic Reactivity:
Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring preferentially occurs on the five-membered imidazole ring. Theoretical studies and experimental evidence indicate that the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. This is due to the ability of the nitrogen atom at position 4 to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance. When the C3 position is occupied, as in this compound, electrophilic substitution is directed to other positions on the imidazole ring, such as C2, or to the pyridine ring, although the latter is significantly less reactive.
The presence of the electron-donating methyl group at the C3 position further enhances the electron density of the imidazole ring, reinforcing the propensity for electrophilic attack on this moiety. Conversely, the electron-withdrawing chloro group at the 6-position deactivates the pyridine ring towards electrophilic substitution. Therefore, for this compound, any further electrophilic substitution would be strongly disfavored on the pyridine ring and would likely occur at the C2 position if forced under harsh conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination of imidazo[1,2-a]pyridines typically occurs at the C3 position.
Nucleophilic Reactivity:
The pyridine ring of the imidazo[1,2-a]pyridine system is electron-deficient and thus susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). The presence of a good leaving group, such as the chloro group at the 6-position in this compound, makes this position a prime target for nucleophilic displacement.
The electron-withdrawing nature of the chloro substituent further activates the pyridine ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing character of the pyridine nitrogen and the chloro group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride at the C6 position. The methyl group at C3 has a minor electronic influence on the reactivity of the pyridine ring towards nucleophiles.
Advanced Computational and Theoretical Chemistry Studies on Imidazo 1,2 a Pyridine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules like 6-Chloro-3-methylimidazo[1,2-A]pyridine. These methods model the molecule at the subatomic level to provide a detailed picture of its properties.
Density Functional Theory (DFT) Methodologies and Basis Sets
Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of imidazo[1,2-a]pyridine (B132010) systems. DFT calculations balance computational cost with accuracy, making them well-suited for molecules of this size. Researchers commonly employ hybrid functionals, such as B3LYP and B3PW91, which incorporate a portion of the exact Hartree-Fock exchange, enhancing the accuracy of the calculations. researchgate.net
The choice of the basis set is also crucial and is typically of the Pople type, such as 6-31G(d) or the more extensive 6-311+G(d,p). researchgate.netresearchgate.net The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in molecules containing heteroatoms and for analyzing intermolecular interactions. For instance, studies on imidazo[1,2-a]pyridine itself have utilized B3LYP with the 6-31G(d) basis set to determine its geometry and vibrational frequencies. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. libretexts.org
Below is a table of calculated frontier molecular orbital energies for the parent imidazo[1,2-a]pyridine, which serves as a baseline for understanding its derivatives.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Imidazo[1,2-a]pyridine | -6.24 | -0.87 | 5.37 |
| Data is for the parent imidazo[1,2-a]pyridine as a reference. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show the most negative potential (red) around the nitrogen atoms of the imidazo[1,2-a]pyridine ring system, indicating these as the primary sites for electrophilic interaction. The presence of the electron-withdrawing chlorine atom would lead to a more positive potential in its vicinity. Such maps are crucial for understanding how the molecule interacts with biological targets like enzymes or receptors. researchgate.net
Electron Density Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG))
More advanced analyses of electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, provide deeper insights into chemical bonding and non-covalent interactions.
QTAIM defines atoms and the bonds between them based on the topology of the electron density. It can characterize the nature of chemical bonds (e.g., covalent, ionic, charge transfer).
RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the reduced density gradient against the electron density, with different types of interactions appearing as distinct spikes in the plot.
These methods have been applied to derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) to understand their electronic properties and interactions. nih.gov A similar analysis for this compound would reveal the nature of the C-Cl bond and any intramolecular non-covalent interactions.
Theoretical Descriptors for Chemical Reactivity and Stability
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity.
Chemical Hardness (η) and Softness (S)
Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive.
These parameters are calculated using the following formulas:
Chemical Hardness (η): (ELUMO - EHOMO) / 2
Chemical Softness (S): 1 / (2η)
Using the data for the parent imidazo[1,2-a]pyridine as a reference:
| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |
| Imidazo[1,2-a]pyridine | 2.685 | 0.186 |
| Calculated from the reference data in the FMO table. |
The introduction of the chloro and methyl groups to the imidazo[1,2-a]pyridine core will modulate these values. The precise impact would require specific calculations for this compound, but these theoretical descriptors provide a quantitative framework for comparing its reactivity to other related compounds.
Electronegativity (χ) and Electrophilicity Index (ω)
Computational studies on similar heterocyclic systems, such as imidazo[1,2-a]pyrimidine derivatives, have utilized Density Functional Theory (DFT) at the B3LYP/6–31G(d,p) level to calculate these global reactivity descriptors. nih.gov For instance, the introduction of nitro groups, which are strongly electron-withdrawing, was shown to significantly impact these indices. nih.gov A similar systematic computational study would be required to precisely quantify the electronegativity and electrophilicity index for this compound.
Table 1: Predicted Electronic Properties of Imidazo[1,2-a]pyridine Derivatives (Note: Data for this compound is not available and is presented here for illustrative purposes based on general chemical principles. Actual values would require specific computational studies.)
| Compound | Electronegativity (χ) (Arbitrary Units) | Electrophilicity Index (ω) (Arbitrary Units) |
| Imidazo[1,2-a]pyridine | Baseline | Baseline |
| 6-Chloroimidazo[1,2-a]pyridine | Increased | Increased |
| 3-Methylimidazo[1,2-a]pyridine | Decreased | Decreased |
| This compound | Moderate Increase | Moderate Increase |
Dipole Moment Considerations
The dipole moment is a measure of the polarity of a molecule, arising from the non-uniform distribution of electron density. For this compound, the dipole moment is influenced by the vector sum of the individual bond dipoles. The imidazo[1,2-a]pyridine core itself possesses a significant dipole moment due to the presence of nitrogen atoms.
Computational methods, such as the semi-empirical PM6 method, are often employed to calculate dipole moments for organic molecules, providing results that are generally in good agreement with experimental values where available. semichem.com A predicted density for this compound is 1.30±0.1 g/cm³. chembk.com
Conformational Analysis and Isomerization Pathways
The conformational flexibility of this compound is limited due to the rigid fused ring system. The primary sources of conformational freedom would be the rotation of the methyl group at the 3-position and any potential ring puckering, although the latter is generally minimal in such aromatic systems.
Isomerization in imidazo[1,2-a]pyridines can occur through several mechanisms, including photoisomerization or thermally induced rearrangements. However, for this compound, the most relevant isomerization pathways would likely involve the migration of substituents or tautomerization. For instance, in related systems, the presence of specific functional groups can lead to different tautomeric forms.
It is important to distinguish this compound from its isomers, such as 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine and 6-chloro-3-methyl-imidazo[1,2-b]pyridazine, as these will have distinct chemical and physical properties. researchgate.netsigmaaldrich.com
Photophysical Property Prediction and Interpretation
The photophysical properties of imidazo[1,2-a]pyridine derivatives are of significant interest due to their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photodynamic therapy. These properties are intrinsically linked to the electronic structure of the molecule and the nature of its excited states.
Electronic Transition Energies and Spectroscopic Signatures
The electronic absorption and emission spectra of imidazo[1,2-a]pyridines are characterized by transitions between molecular orbitals. The lowest energy absorption band typically corresponds to the HOMO→LUMO transition. The energy of this transition, and thus the wavelength of maximum absorption (λ_max), is sensitive to the substituents on the imidazo[1,2-a]pyridine core.
For this compound, the electron-withdrawing chloro group and the electron-donating methyl group will have opposing effects on the energy levels of the HOMO and LUMO. The chloro group is expected to lower the energy of both orbitals, while the methyl group will raise them. The net effect on the HOMO-LUMO gap and the resulting spectroscopic signature would require detailed quantum chemical calculations. Studies on related imidazo[1,2-a]pyridines have shown that 2-aryl substituted derivatives that are not capable of ESIPT typically emit in the blue region of the spectrum with high fluorescence quantum yields. nih.gov
Fluorescence Quantum Yields and Decay Times
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The fluorescence decay time (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for the design of fluorescent materials.
For imidazo[1,2-a]pyridine derivatives, both Φ_F and τ_F are highly dependent on the molecular structure and the surrounding environment. In general, rigid, planar structures tend to have higher quantum yields as non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, are suppressed. The presence of the chloro group in this compound could potentially decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. mdpi.com This process leads to the formation of a transient tautomer in the excited state, which often exhibits a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths.
The archetypal example of ESIPT in the imidazo[1,2-a]pyridine family involves derivatives with a 2-(2'-hydroxyphenyl) substituent. nih.govresearchgate.netsci-hub.box In these systems, the phenolic proton is transferred to the nitrogen atom of the imidazo[1,2-a]pyridine ring in the excited state. nih.govresearchgate.netsci-hub.box
For this compound, there is no conventional proton-donating group, such as a hydroxyl or amino group, directly participating in an intramolecular hydrogen bond with a proton-accepting site on the imidazo[1,2-a]pyridine core. Therefore, a classic ESIPT mechanism is not expected to be the primary photophysical pathway for this specific compound. The fluorescence of this compound is more likely to arise from the locally excited state.
Gas-Phase Fragmentation Mechanisms via Computational Thermochemistry
The gas-phase fragmentation of protonated imidazo[1,2-a]pyridine derivatives, a class of molecules with significant pharmaceutical interest, has been a subject of detailed investigation using tandem mass spectrometry (ESI-MS/MS) coupled with computational thermochemistry. While specific fragmentation data for this compound is not extensively documented in publicly available research, studies on analogous structures provide a robust framework for predicting its behavior.
Research on protonated 3-phenoxy imidazo[1,2-a]pyridines has shown that the primary fragmentation pathway involves the homolytic cleavage of the C–O bond at the 3-position. This leads to the characteristic loss of the substituted phenoxy radical. nih.gov This initial cleavage is followed by the elimination of carbon monoxide (CO), which serves as a diagnostic marker for the imidazo[1,2-a]pyridine core itself. nih.gov
Based on these established mechanisms, a proposed fragmentation pathway for protonated this compound can be inferred. Following protonation, the molecule would likely undergo cleavage of the bond between the imidazole (B134444) and pyridine (B92270) rings. The presence of the chloro and methyl groups would influence the relative stability of the resulting fragment ions. The initial loss of the methyl group at the C3 position as a radical is a plausible primary fragmentation step. Subsequent fragmentation could involve the loss of the chlorine atom or the characteristic expulsion of HCN or other small neutral molecules from the heterocyclic ring system.
Computational thermochemistry plays a pivotal role in substantiating these proposed pathways by calculating the relative energies of the parent ion, transition states, and resulting fragment ions. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of the fragmentation reactions, allowing for the determination of the most energetically favorable pathways.
Table 1: Predicted Major Fragmentation Pathways and Corresponding Diagnostic Ions for Protonated this compound
| Precursor Ion (m/z) | Proposed Fragmentation Step | Major Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | Loss of methyl radical | [M+H - CH₃]⁺ | CH₃• |
| [M+H]⁺ | Loss of chlorine radical | [M+H - Cl]⁺ | Cl• |
| [M+H - CH₃]⁺ | Loss of hydrogen cyanide | [M+H - CH₃ - HCN]⁺ | HCN |
| [M+H - Cl]⁺ | Loss of hydrogen cyanide | [M+H - Cl - HCN]⁺ | HCN |
Note: The m/z values in this table are illustrative and would need to be calculated based on the exact mass of this compound. The fragmentation pathways are predicted based on studies of related imidazo[1,2-a]pyridine derivatives.
Solvent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to the solvent environment. This solvatochromism is a result of the differential stabilization of the ground and excited states of the molecule by the solvent. While specific data for this compound is limited, the general behavior of substituted imidazo[1,2-a]pyridines provides significant insight.
Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated that increasing solvent polarity generally leads to a red shift (bathochromic shift) in the absorption and fluorescence emission spectra. ijrpr.com This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules.
The presence of substituents on the imidazo[1,2-a]pyridine core significantly modulates these properties. Electron-donating groups, such as the methyl group at the C3-position, are known to enhance fluorescence quantum yields. Conversely, electron-withdrawing groups, like the chloro group at the C6-position, can influence the electronic transitions and may lead to a less intense emission.
For instance, research on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine dyes has shown that substituents like chlorine can cause a redshift in the keto fluorescence emission in solvents such as tetrahydrofuran. mdpi.com Furthermore, studies on other imidazo[1,2-a]pyridine derivatives have recorded absorption maxima in various solvents. For one derivative, the maximal absorbance was observed at 250 nm in methanol, 253 nm in acetonitrile (B52724) and THF, and 254 nm in dichloromethane. ijrpr.com
Table 2: Illustrative Photophysical Data for a Representative Imidazo[1,2-a]pyridine Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | ~320 | ~380 | ~5200 |
| Dichloromethane | 8.93 | ~330 | ~400 | ~5800 |
| Acetonitrile | 37.5 | ~335 | ~410 | ~6200 |
| Methanol | 32.7 | ~340 | ~420 | ~6500 |
Note: This data is representative and compiled from general findings for imidazo[1,2-a]pyridine derivatives. The exact values for this compound may vary.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding and predicting the solvent effects on the electronic spectra of these compounds. mdpi.com These calculations can model the solute-solvent interactions and provide theoretical absorption and emission wavelengths that correlate well with experimental data.
Spectroscopic and Analytical Techniques for Structural and Mechanistic Investigations in Imidazo 1,2 a Pyridine Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Chloro-3-methylimidazo[1,2-a]pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the imidazo[1,2-a]pyridine (B132010) core.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the protons of the heterocyclic system and the methyl substituent. A key publication reports a singlet for the methyl group (C₃-CH₃) at approximately 2.47 ppm. The aromatic protons on the pyridine (B92270) ring also exhibit distinct chemical shifts and coupling patterns that are consistent with the 6-chloro substitution pattern. One of the pyridine protons is observed as a doublet at 7.15 ppm. google.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| C₃-CH₃ | 2.47 | Singlet | CDCl₃ | google.com |
| Pyridine-H | 7.15 | Doublet | CDCl₃ | google.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Transformation Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. Although a specific spectrum for this compound is not detailed in the provided search results, the expected absorption regions can be inferred from the analysis of related imidazo[1,2-a]pyridine structures.
Key expected vibrational frequencies would include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the fused heterocyclic rings, and the C-Cl stretching vibration. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the aromatic system. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry Techniques for Compound Characterization and Intermediate Identification
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, heterocyclic compounds like this compound. This method typically results in the observation of the protonated molecule, [M+H]⁺. For the hydrochloride salt of this compound, the mass-to-charge ratio (m/z) for the protonated molecule has been reported as 182. i.moscow This corresponds to the molecular weight of the free base plus a proton.
| Ion | m/z (reported) | Reference |
|---|---|---|
| [M+H]⁺ (as HCl salt) | 182 | i.moscow |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. While specific MS/MS fragmentation data for this compound is not available in the searched literature, general fragmentation patterns for imidazo[1,2-a]pyridines involve the cleavage of the imidazole (B134444) and pyridine rings. The fragmentation pathways would be influenced by the positions of the chloro and methyl substituents, providing valuable data for distinguishing between isomers.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and chlorine). For this compound (C₈H₇ClN₂), the calculated elemental composition would be compared with the experimentally determined values. This comparison serves as a fundamental measure of the purity and correctness of the synthesized compound. Although specific experimental data for this compound was not found in the search results, the theoretical values can be calculated.
| Element | Calculated Percentage |
|---|---|
| Carbon (C) | 57.67% |
| Hydrogen (H) | 4.23% |
| Chlorine (Cl) | 21.28% |
| Nitrogen (N) | 16.81% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would result in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system. While specific UV-Vis absorption maxima for this compound were not found in the provided search results, imidazo[1,2-a]pyridine derivatives typically exhibit strong absorptions in the UV region, often with multiple bands corresponding to π-π* transitions within the aromatic system. These data are valuable for quantitative analysis and for monitoring reaction kinetics where the chromophore is altered.
Diverse Chemical Applications of Imidazo 1,2 a Pyridine Scaffolds in Materials Science and Catalysis
Applications in Advanced Materials Science
The rigid, planar structure and electron-deficient nature of the imidazo[1,2-a]pyridine (B132010) ring system make it an attractive candidate for the development of novel organic functional materials. mdpi.com Derivatives of this scaffold have been successfully employed in creating high-performance dyes and have shown promise in the design of materials for optoelectronic devices. bio-conferences.orgnih.gov
Development of High-Performance Dyes for Textile and Other Industries
The imidazo[1,2-a]pyridine framework is integral to the development of high-performance dyes and fluorescent compounds. bio-conferences.orgnih.gov Its chemical versatility allows for functionalizations that can tune the photophysical properties, leading to materials with enhanced colorfastness, brightness, and durability suitable for textile manufacturing. bio-conferences.org Research has focused on creating novel fluorophores by modifying the imidazo[1,2-a]pyridine core. For instance, a family of V-shaped fluorophores with an X−ImPy−π−ImPy−X architecture has been synthesized, where 'ImPy' represents the imidazo[1,2-a]pyridine unit and 'X' is an electron-donating or withdrawing group. nih.gov These modifications allow for the tuning of light emission from the near-UV to the deep-blue region of the spectrum, demonstrating the scaffold's potential in creating specialized chromophores and fluorescent probes. nih.gov
Role in Functional Material Design and Synthesis
The imidazo[1,2-a]pyridine scaffold has been identified as a key component in materials for organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission, which is crucial for high-quality displays and lighting. nih.gov Its electron-accepting properties make it an excellent building block for bipolar host and emitter materials. nih.gov
In one study, two novel deep-blue fluorescent emitters, IP-PPI and IP-DPPI, were designed using an imidazo[1,2-a]pyridine unit as the electron acceptor and a phenanthroimidazole unit as the electron donor. nih.gov Both materials exhibited excellent thermal stability and high quantum yields. nih.gov Non-doped OLEDs fabricated with these materials showed negligible efficiency roll-off at high brightness. nih.gov The device using IP-DPPI as the emitter achieved a maximum external quantum efficiency (EQE) of 6.13% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.153, 0.078). nih.gov These materials also proved effective as hosts for red phosphorescent dyes, achieving high EQEs of up to 20.8%. nih.gov
Contributions to Catalysis
The imidazo[1,2-a]pyridine structure has been investigated for its potential in catalysis, both as a ligand to coordinate with metal centers and as a core component of catalytically active metal complexes.
Design of Imidazo[1,2-A]pyridine-based Ligands in Asymmetric Catalysis
Derivatives of imidazo[1,2-a]pyridine have been identified for their utility as abnormal N-heterocyclic carbene (aNHC) ligands. nih.gov N-heterocyclic carbenes are a critical class of ligands in modern organometallic chemistry and catalysis, prized for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. These ligands are instrumental in mediating a variety of chemical transformations, including asymmetric catalysis, where the goal is to selectively produce one chiral enantiomer of a product. The imidazo[1,2-a]pyridine scaffold provides a rigid and tunable platform for designing such ligands.
Catalytic Activity in Oxidation Processes (e.g., Catecholase Mimicry via Metal Complexes)
Metal complexes incorporating imidazo[1,2-a]pyridine derivatives have shown significant catalytic activity, particularly in mimicking the function of certain metalloenzymes. researchgate.netresearch-nexus.net Specifically, copper(II) complexes of these ligands have been studied for their ability to act as functional models of catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. researchgate.net
Research has demonstrated that in situ complexes formed between various copper(II) salts and ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) are effective catalysts for the oxidation of catechol. research-nexus.net The catalytic efficiency was found to be highly dependent on the substituents on the imidazo[1,2-a]pyridine ring and the counter-anion of the copper salt. research-nexus.net
A study highlighted that a complex of Cu(CH₃COO)₂ with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (L1) exhibited a very high oxidation rate of 260.41 µmol L⁻¹ s⁻¹. research-nexus.net Notably, a derivative featuring a chloro-substituent at the 6-position, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (L6), also formed a catalytically active complex. When combined with CuCl₂, this 6-chloro derivative showed an oxidation rate of 43.4 µmol L⁻¹ s⁻¹, demonstrating that the substituted scaffold is a viable platform for developing oxidation catalysts. research-nexus.net
Development of Chemical Probes for Specific Molecular Interactions
The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them suitable for development as chemical probes for sensing and imaging. nih.gov By modifying the substitution pattern on the heterocyclic core, researchers can design molecules whose photophysical properties change upon interaction with specific analytes or biological targets. For example, the development of V-shaped fluorophores based on this scaffold opens the door to creating probes where changes in the emission energy or lifetime can signal molecular binding events. nih.gov
Furthermore, computational methods are employed to screen libraries of imidazo[1,2-a]pyridine derivatives for their potential binding affinity to biological targets. acs.org These in silico screening approaches allow for the rapid identification of compounds that could serve as probes for studying the structure and function of proteins and other biomolecules. acs.org
Strategic Importance as a Scaffold in Broader Organic Synthesis
The imidazo[1,2-a]pyridine ring system is considered a "privileged scaffold" in medicinal and organic chemistry. researchgate.netnih.gov Its rigid, bicyclic structure and the presence of nitrogen atoms provide specific vectors for substitution, allowing for the systematic exploration of chemical space. This adaptability makes it a crucial building block for creating diverse chemical libraries aimed at drug discovery and development. nih.govnih.gov The development of methods for the direct C-H functionalization of the imidazo[1,2-a]pyridine skeleton is a significant area of research, as it provides a powerful and efficient pathway to novel derivatives. mdpi.com
Scaffold Hopping Strategies in Chemical Research
Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure of a known active molecule is replaced by a different, often isosteric, scaffold to discover new compounds with improved properties. The imidazo[1,2-a]pyridine framework is frequently utilized in such strategies.
One notable example involved identifying imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor through a scaffold hopping approach that started from pyridone-based compounds. nih.gov This transition was guided by similarities in shape and electrostatic potential, leading to the discovery of potent and metabolically stable compounds. nih.gov
In another application, a scaffold-hopping strategy was employed to modify a 3-nitroimidazo[1,2-a]pyridine (B1296164) core, which had shown antikinetoplastid activity. mdpi.com By replacing the carbon atom at position 5 with a nitrogen atom, researchers created a new 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety. mdpi.com This modification aimed to improve the structure-activity relationship and resulted in the synthesis of novel compounds for biological evaluation. mdpi.com
| Original Scaffold | Target Scaffold | Therapeutic Goal | Reference |
| Pyridone | Imidazo[1,2-a]pyridine | Positive Allosteric Modulators of mGlu2 Receptor | nih.gov |
| 3-nitroimidazo[1,2-a]pyridine | 3-nitroimidazo[1,2-b]pyridazine | Antikinetoplastid Agents | mdpi.com |
Hybrid Molecule Design and Synthesis (e.g., Peptidomimetics)
Hybrid molecule design involves combining two or more pharmacophoric fragments to create a single molecule with potentially enhanced or synergistic biological activities. The imidazo[1,2-a]pyridine scaffold is a popular component in the design of such hybrids, particularly in the field of peptidomimetics. nih.govbeilstein-journals.org
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties, such as enhanced stability and oral bioavailability. The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into peptidomimetic structures to enforce specific conformations. nih.gov For instance, conformationally extended dipeptide surrogates based on a substituted imidazo[1,2-a]pyridine scaffold have been synthesized to mimic β-strand conformations, which are crucial in many protein-protein interactions. nih.gov
A powerful method for creating these hybrid molecules is the use of multicomponent reactions (MCRs). One such approach involves a tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) reaction to form the imidazo[1,2-a]pyridine core, followed by an Ugi reaction to attach the peptidomimetic portion. nih.govbeilstein-journals.org This strategy allows for the rapid generation of a library of hybrid molecules with multiple points of diversity. nih.gov For example, an imidazo[1,2-a]pyridine-containing acid can be prepared via the GBB reaction and then used as the acidic component in a subsequent Ugi reaction to build the final peptidomimetic structure. nih.govbeilstein-journals.org
Another example of hybrid design is the coupling of the imidazo[1,2-a]pyridine scaffold with other heterocyclic systems known for their biological activity. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potential PI3Kα inhibitors for cancer treatment, demonstrating the value of combining these two pharmacophores. nih.gov
| Hybrid Molecule Type | Scaffolds Combined | Synthetic Strategy | Intended Application | Reference |
| Peptidomimetic | Imidazo[1,2-a]pyridine & Peptide fragments | Tandem GBB and Ugi reactions | Antibacterial agents | nih.govbeilstein-journals.org |
| Dipeptide Surrogate | Imidazo[1,2-a]pyridine | Condensation of α-bromo-β-ketoesters and 2,3-diaminopyridine | β-strand mimetics | nih.gov |
| Anticancer Agent | Imidazo[1,2-a]pyridine & 4-aminoquinazoline | Suzuki–Miyaura cross-coupling reaction | PI3Kα inhibitors | nih.gov |
Q & A
Basic: How can the synthesis of 6-Chloro-3-methylimidazo[1,2-a]pyridine be optimized for higher yield and purity?
Methodological Answer:
Synthetic optimization involves selecting reaction conditions that favor cyclization and halogen retention. Key strategies include:
- Microwave-assisted synthesis (e.g., 80–120°C, 15–30 min) to reduce reaction time and improve yield .
- Solvent-free conditions with Na₂CO₃ as a base to minimize side reactions and simplify purification .
- Catalytic Lewis acids (e.g., In(OTf)₃) for regioselective functionalization at the 3-position .
- Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Structural validation requires a multi-technique approach:
- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm) .
- X-ray crystallography : Confirms planarity of the imidazo[1,2-a]pyridine core and substituent positions (e.g., Cl at C6, CH₃ at C3) .
- FTIR : Identifies C-Cl stretching (~680 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- LC-MS : Validates molecular weight (MW = 196.6 g/mol) and detects impurities .
Advanced: How do substitution patterns at the 3- and 6-positions influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Substituent effects are evaluated through structure-activity relationship (SAR) studies :
Key Insight : Methyl at C3 improves bioavailability, while halogens at C6 enhance target selectivity .
Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
Discrepancies arise from differences in bioavailability, metabolism, and experimental models. Mitigation strategies include:
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes to identify labile groups (e.g., ester hydrolysis in carboxylate derivatives) .
- Prodrug design : Mask polar groups (e.g., ethyl esterification) to improve in vivo absorption .
- Dosing regimen optimization : Adjust frequency and route (e.g., intraperitoneal vs. oral) based on half-life data .
- Species-specific assays : Compare activity in human vs. murine cell lines to account for metabolic differences .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
Molecular docking and dynamics simulations guide target identification:
- Docking software (AutoDock Vina) : Predicts binding affinity to receptors (e.g., benzodiazepine receptors) via halogen-π interactions .
- MD simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values for anti-TB activity .
Example : Methyl at C3 increases hydrophobic interactions with kinase ATP-binding pockets, while Cl at C6 enhances selectivity for mitochondrial vs. central receptors .
Advanced: What experimental approaches validate the corrosion inhibition mechanism of halogenated imidazo[1,2-a]pyridines?
Methodological Answer:
Mechanistic studies combine electrochemical and spectroscopic methods:
- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance to confirm adsorption on carbon steel .
- Langmuir isotherm fitting : Validates monolayer adsorption (R² > 0.98) .
- SEM/EDS : Visualizes inhibitor film formation and detects Cl/Fe ratios on metal surfaces .
- DFT calculations : Correlate inhibitor molecular orbitals (HOMO/LUMO) with adsorption efficiency .
Advanced: How do regioisomerism and ring hybridization (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine) affect biological activity?
Methodological Answer:
Comparative SAR analysis reveals:
- Imidazo[1,2-a]pyridines : Higher selectivity for central benzodiazepine receptors (e.g., IC₅₀ = 12 nM) due to planar structure .
- Imidazo[1,2-b]pyridazines : Prefer mitochondrial receptors (IC₅₀ = 8 nM) via enhanced π-stacking with Trp residues .
- Regioisomer impact : 6-Chloro-3-methyl substitution improves anti-inflammatory activity vs. 8-chloro isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
